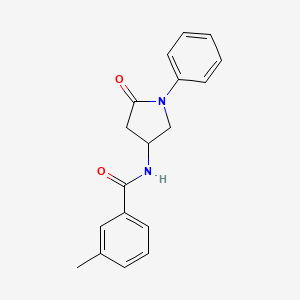

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-5-7-14(10-13)18(22)19-15-11-17(21)20(12-15)16-8-3-2-4-9-16/h2-10,15H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUWLYSGTZNQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as itaconic acid. The reaction conditions often include the use of a base and a solvent like ethanol or methanol.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate product with 3-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Heterocyclic Core Influence: The pyrrolidinone ring in the target compound contrasts with pyrimidine (), thiazolidinone (), and triazolopyridine () cores in analogs. These heterocycles influence binding affinity and metabolic stability.

Substituent Effects: The methyl group on the benzamide ring increases lipophilicity compared to hydroxy or fluorine substituents (e.g., 3-hydroxy analog in ), which could enhance blood-brain barrier penetration . Fluorine in analogs () improves metabolic stability but may introduce toxicity risks, absent in the non-fluorinated target compound .

Key Findings:

- Synthetic Accessibility : The target compound’s synthesis via acyl chloride intermediates () is more straightforward than the multi-step fluorination required for triazolopyridine analogs ().

- Neuroleptic Potential: While amisulpride’s sulfonamide group enhances dopamine receptor selectivity, the target compound’s phenyl-pyrrolidinone motif may offer novel binding modes, warranting further in vitro testing .

Biological Activity

3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a compound that has attracted attention in scientific research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2, with a molecular weight of approximately 294.354 g/mol. The compound features a benzamide moiety linked to a pyrrolidinone ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines, thus alleviating conditions related to chronic inflammation .

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Oxidative Stress Mitigation : Research involving human cell lines showed that treatment with the compound resulted in a notable decrease in reactive oxygen species (ROS), highlighting its antioxidant capabilities .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | Lacks the 3-methyl group | Reduced antimicrobial activity |

| 3-methyl-N-(1-phenylpyrrolidin-3-yl)benzamide | Lacks the 5-oxo group | Altered reactivity and interactions |

| N-(5-oxo-1-phenylpyrrolidin-3-y)-3-methylbenzamide | Similar structure but different substitution patterns | Variations in chemical properties |

Q & A

Basic: What are the key synthetic routes for 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core followed by benzamide coupling. Key steps include:

- Acylation : Reacting 5-oxo-1-phenylpyrrolidin-3-amine with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).

- Purification : Chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical for isolating the product .

Optimization strategies: - Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Temperature control : Maintaining 0–5°C during sensitive steps to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: How can computational methods like quantum chemical calculations be integrated into the design of novel synthetic pathways?

Answer:

Computational approaches, such as reaction path searches using density functional theory (DFT), can predict transition states and intermediate stability. For example:

- Reaction mechanism mapping : Identifying energy barriers for key steps (e.g., amide bond formation) to prioritize viable pathways .

- High-throughput virtual screening : Testing catalysts (e.g., organocatalysts) and solvents in silico to reduce experimental trial-and-error .

- Feedback loops : Experimental data (e.g., NMR kinetics) refine computational models, enabling iterative optimization of reaction conditions .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 337.18) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .

Advanced: How should researchers address discrepancies in biological activity data across different studies?

Answer:

Contradictions in bioactivity data often arise from:

- Structural variability : Impurities or stereochemical differences (e.g., uncharacterized enantiomers).

- Assay conditions : Variability in cell lines, solvent (DMSO concentration), or incubation times .

Methodological solutions : - Batch standardization : Use HPLC to ensure >98% purity and characterize stereochemistry via chiral chromatography .

- Dose-response normalization : Report IC₅₀ values with positive controls (e.g., reference inhibitors) to calibrate assays .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What are the common functional groups in this compound that influence its reactivity and potential biological interactions?

Answer:

Key functional groups include:

- Pyrrolidinone ring : The 5-oxo group participates in hydrogen bonding with biological targets (e.g., enzymes) .

- Benzamide moiety : The amide linkage (-NHCO-) provides rigidity and stabilizes interactions via π-π stacking .

- 3-Methyl substituent : Enhances lipophilicity, potentially improving membrane permeability .

Advanced: What strategies are effective in minimizing side reactions during synthesis?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., the pyrrolidinone NH) using Boc (tert-butoxycarbonyl) to prevent undesired acylation .

- Flow chemistry : Continuous flow reactors improve mixing and temperature control, reducing byproducts like dimerized intermediates .

- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect side products early and adjust conditions dynamically .

Basic: How does the pyrrolidinone ring's conformation affect the compound’s physicochemical properties?

Answer:

The puckered conformation of the pyrrolidinone ring:

- Solubility : The 5-oxo group increases polarity, enhancing aqueous solubility compared to non-ketonic analogs .

- Bioavailability : The rigid ring structure reduces metabolic degradation by cytochrome P450 enzymes .

- Crystallinity : Ring planarity influences crystal packing, affecting melting point (predicted ~180–190°C) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the benzamide moiety?

Answer:

SAR Design Framework :

Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-methyl position .

Biological testing : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

Data analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.